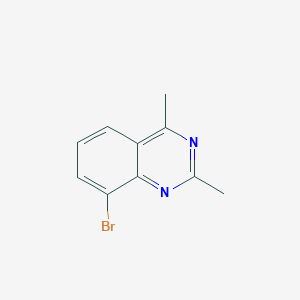![molecular formula C15H12N2O B11874796 1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 61122-84-7](/img/structure/B11874796.png)
1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.
Preparation Methods
The synthesis of 1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone typically involves the condensation of 2-aminopyridines with arylglyoxals. One effective method is the multicomponent condensation reaction, which includes the use of Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly with halogenated reagents.
Coupling Reactions: It can also undergo coupling reactions with glycine esters, facilitated by copper catalysts.
Common reagents used in these reactions include gold catalysts, copper chloride, and tert-butyl hydroperoxide. The major products formed from these reactions are often derivatives of the original compound, such as 1,2-diones and substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to fit into the active sites of target proteins, thereby exerting its effects .
Comparison with Similar Compounds
1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone can be compared with other similar compounds, such as:
Zolpidem: Used to treat insomnia, zolpidem is another imidazo[1,2-a]pyridine derivative with hypnotic effects.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which differ from those of its analogs .
Properties
CAS No. |
61122-84-7 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-(2-phenylimidazo[1,2-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C15H12N2O/c1-11(18)15-14(12-7-3-2-4-8-12)16-13-9-5-6-10-17(13)15/h2-10H,1H3 |
InChI Key |
BNSKATZUNLBHRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11874733.png)
![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11874743.png)





![1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one](/img/structure/B11874783.png)
![1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11874795.png)


![N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine](/img/structure/B11874807.png)
